Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate” is a compound that is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Synthesis Analysis
This compound is a precursor in the synthesis of fentanyl and its analogues . It is used in the most common synthesis routes for the illicit manufacture of fentanyl . The synthesis involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecular structure of this compound is complex. It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve the use of specific precursor chemicals . It is used as an intermediate in the manufacture of fentanyl and its analogues .Scientific Research Applications
Synthesis of Biologically Active Compounds
The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate illustrates the compound's role as an intermediate in creating biologically active compounds, such as crizotinib, a notable example. The compound was synthesized in a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting its utility in complex organic syntheses (Kong et al., 2016).
Intermediates for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , an analog, serves as a crucial intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound demonstrates its importance in developing therapies targeting the PI3K/AKT/mTOR pathway, a crucial aspect of cancer cell growth and survival. This research underscores the compound's potential in overcoming resistance issues in cancer treatment, emphasizing its relevance in medicinal chemistry (Zhang et al., 2018).
Building Blocks for Complex Molecules
The compound tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of tert-butyl piperidine derivatives as building blocks. It has been used to synthesize cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, showcasing its utility in creating complex structures necessary for advancing research in biochemistry and pharmaceuticals (Marin et al., 2004).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-6-10(7-9-16)11-4-5-12(15)19-11/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNIZQOHTHARMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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